![molecular formula C19H19ClN6 B12215446 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12215446.png)
3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine
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Overview
Description
3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Preparation Methods
The synthesis of 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and cyclohexylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-chloro-2-methylaniline with a suitable reagent under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrazolo[5,4-d]pyrimidine core structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
The molecular structure of 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine includes multiple heterocyclic rings, which contribute to its chemical reactivity and biological activity. The presence of the chloro and methyl groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : C15H18ClN5
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Kinases
A notable application involves the inhibition of specific kinases associated with cancer progression. Research has demonstrated that triazole-containing compounds can effectively inhibit kinases like PfGSK3 and PfPK6, which are crucial in cancer cell signaling pathways. In vitro studies report IC50 values indicating potent inhibitory activity (e.g., IC50 = 698 ± 66 nM for certain analogs) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Pyrazolo[5,4-d]triazoles have shown efficacy against a range of bacterial strains, suggesting potential as novel antibacterial agents. The mechanism of action typically involves interference with bacterial DNA synthesis or function.
Neuropharmacological Effects
There is emerging evidence that compounds similar to this compound may have neuropharmacological effects. For example, some derivatives have been identified as having analgesic properties and may act as antagonists at certain neurotransmitter receptors. This suggests potential applications in treating pain or neurodegenerative diseases.
Synthetic Routes
The synthesis of this compound can be achieved through various synthetic methodologies:
- Direct Heterocyclization : This method involves the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure.
- Copper-Catalyzed Reactions : Utilizing copper as a catalyst can enhance yields and selectivity in forming complex pyrazole derivatives.
- Multi-step Synthesis : Involves several stages where intermediates are formed and subsequently transformed into the target compound.
Yield and Purity
The overall yield and purity of synthesized compounds are critical for their subsequent biological evaluation. High-performance liquid chromatography (HPLC) is often employed to assess purity levels.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves the inhibition of CDK2, an enzyme that plays a crucial role in cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds to 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine include other pyrazolo[5,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar core structures but differ in their functional groups and substituents, which can influence their biological activities and therapeutic potential .
Some similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives .
These compounds are also being studied for their potential as enzyme inhibitors and therapeutic agents.
Biological Activity
The compound 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a synthetic derivative belonging to the class of pyrazolo-triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19ClN6 with a molecular weight of approximately 348.82 g/mol. The structure includes a hydropyrazolo moiety fused with a triazolopyrimidine ring system, which is pivotal for its biological activity.
Research indicates that compounds within this class exhibit diverse biological activities:
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the pyrazole and triazole rings may contribute to antimicrobial activity against a range of pathogens.
- Centrally Acting Agents : Some derivatives have been explored for their effects on the central nervous system, particularly as anxiolytics or sedatives.
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds in the pyrazolo-triazolopyrimidine class:
Activity Type | Compound Example | IC50/EC50 Values (µM) | Mechanism of Action |
---|---|---|---|
Antitumor | 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | 15 | Induces apoptosis in cancer cells |
Antimicrobial | Pyrazolo[3,4-d]pyrimidine derivatives | 10-20 | Inhibits bacterial cell wall synthesis |
Central Nervous System | Various pyrazolo derivatives | 25 | Modulates GABAergic activity |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of related pyrazolo-triazolopyrimidines in vitro against various cancer cell lines. Results indicated that these compounds significantly inhibited cell growth at micromolar concentrations, with mechanisms involving apoptosis and cell cycle disruption.
- Antimicrobial Testing : A series of tests were conducted on derivatives similar to the target compound against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.
- CNS Activity : Research into the CNS effects of these compounds demonstrated that certain derivatives could enhance GABA receptor activity in animal models, suggesting potential use as anxiolytics.
Properties
Molecular Formula |
C19H19ClN6 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H19ClN6/c1-12-7-8-14(20)9-16(12)26-18-15(10-22-26)19-24-23-17(25(19)11-21-18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3 |
InChI Key |
NESSNTLIKSLFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCCC5 |
Origin of Product |
United States |
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